molecular formula C20H23N5OS B5679652 N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylamino)-1,3-thiazole-4-carboxamide

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No. B5679652
M. Wt: 381.5 g/mol
InChI Key: VUYQGGWFHPNAEM-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylamino)-1,3-thiazole-4-carboxamide is a compound with potentially significant pharmacological properties. Its structure suggests a complex interaction with biological systems, meriting detailed synthesis, structural analysis, and exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of similar complex molecules involves multistep chemical reactions, including cyclization, acylation, and amine coupling reactions. These processes are often facilitated by the use of catalysts and specific reagents to achieve high purity and yields of the desired product. Microwave-assisted synthesis is one method that has been utilized to efficiently synthesize molecules with thiadiazole structures, indicative of the possible synthetic approaches for our compound of interest (Tiwari et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the three-dimensional conformation of the molecule. These techniques can provide insights into the stereochemistry and electronic distribution, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, analysis of similar compounds has used X-ray diffraction and Hirshfeld surface analysis to reveal intra- and intermolecular interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such a compound is influenced by its functional groups, such as the thiazole and carboxamide moieties. These groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of a methylamino group might also influence its basicity, affecting its solubility and reactivity.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. Compounds with similar structures have been shown to crystallize in specific systems and exhibit distinct melting and boiling points, which can be critical for their formulation and application in various contexts (Kariuki et al., 2021).

properties

IUPAC Name

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(methylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-12-7-13(2)9-14(8-12)25-18-6-4-5-16(15(18)10-22-25)23-19(26)17-11-27-20(21-3)24-17/h7-11,16H,4-6H2,1-3H3,(H,21,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQGGWFHPNAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CSC(=N4)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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